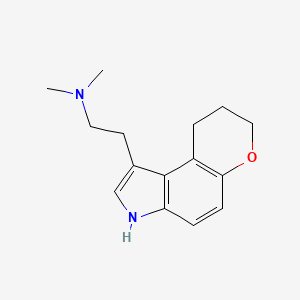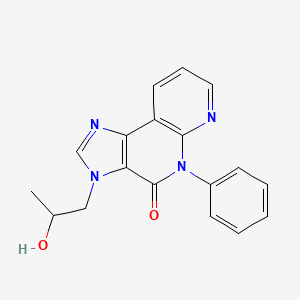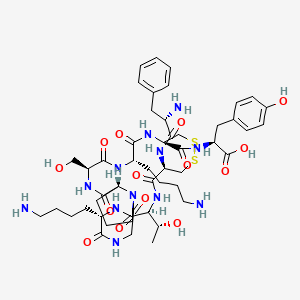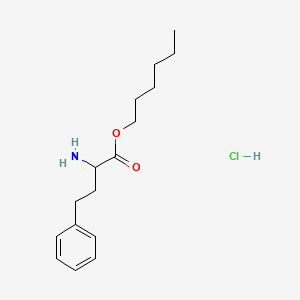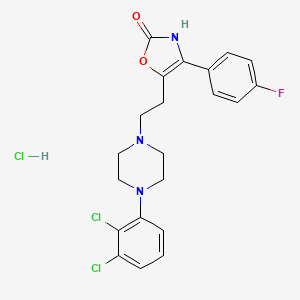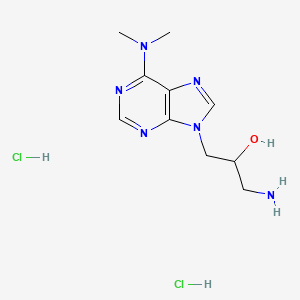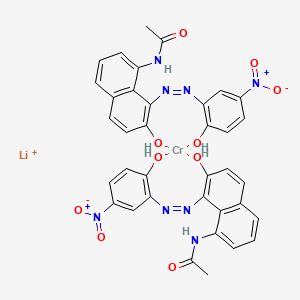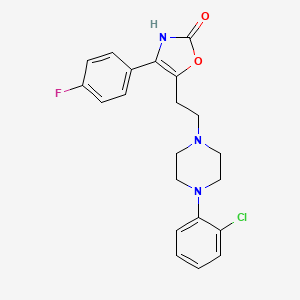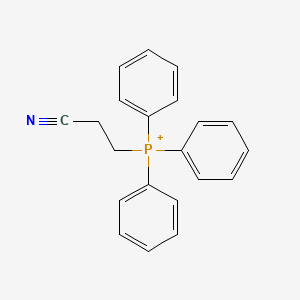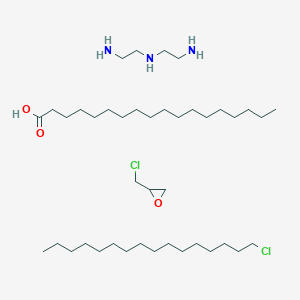
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid typically involves multiple steps starting from betulinic acid. The key steps include:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acyl chloride derivative is then reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid.
Coupling Reaction: The intermediate is further coupled with 4-aminobutyric acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form a ketone.
Reduction: The double bond in the lupane skeleton can be reduced to form a saturated derivative.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (CrO₃ in H₂SO₄) or PCC (Pyridinium chlorochromate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated lupane derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Pathways: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is unique due to its specific structural modifications that enhance its biological activity and specificity compared to its parent compound, betulinic acid .
Properties
CAS No. |
150840-72-5 |
|---|---|
Molecular Formula |
C40H66N2O5 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
4-[6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-24-10-8-9-12-32(44)41-25-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
OMZJXSYZKMQYMJ-KUFQZFQGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



